1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene
Description
Significance of Alkyne and Halogen Functionalities in Molecular Design
The alkyne and halogen functionalities are cornerstones of molecular design, each imparting unique chemical properties that are exploited in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.
The alkyne functional group, with its carbon-carbon triple bond, is a high-energy, linear, and rigid structural motif. numberanalytics.com This linearity is crucial in molecular engineering, allowing for the precise spatial arrangement of other functional groups. Alkynes are precursors to a vast array of other functionalities; for instance, they can be hydrogenated to form alkenes or alkanes with controlled stereochemistry. numberanalytics.com They also participate in a wide range of chemical transformations, including hydration to form ketones, and various cycloaddition reactions that are efficient for building cyclic compounds. numberanalytics.com The acidity of terminal alkynes allows for the formation of metal acetylides, which are powerful nucleophiles for creating new carbon-carbon bonds. numberanalytics.com
The halogen functionality, particularly bromine, serves multiple critical roles in organic synthesis. Halogens act as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. acs.org In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the carbon-halogen bond is the reactive site for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net This reactivity is fundamental to modern synthetic chemistry. Furthermore, the presence of a halogen atom can influence a molecule's electronic properties and its ability to engage in specific intermolecular interactions like halogen bonding, which is increasingly recognized for its importance in drug design and materials science.
Overview of Aryl Propargyl Systems as Versatile Synthetic Intermediates
Aryl propargyl systems, particularly aryl propargyl halides like bromides, are highly valued as versatile synthetic intermediates due to the combined reactivity of the aryl, alkyne, and halide components. nih.gov The propargyl group itself is a highly adaptable moiety that opens up numerous synthetic avenues for further molecular elaboration. nih.gov These systems are key precursors for synthesizing a wide range of organic molecules, including heterocyclic compounds like pyrroles and quinolines, which are prevalent in pharmaceuticals. researchgate.net
The reactivity of propargyl halides allows them to participate in numerous transformations. They are common reagents in propargylation reactions, where they add a propargyl group to other molecules, such as aldehydes and ketones, to form homopropargylic alcohols. nih.govmdpi.com These reactions can be mediated by various metals and are fundamental for carbon-carbon bond formation. nih.govtandfonline.com Furthermore, aryl propargyl systems are employed in transition-metal-catalyzed coupling reactions, where both the alkyne and the halide can be manipulated to build molecular complexity. rsc.org The interplay between the aromatic ring and the propargyl system influences the reactivity, making these compounds adaptable for creating diverse and complex target molecules. researchgate.net
Specific Research Context of 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene within Aryl Propargyl Systems
Within the broader class of aryl propargyl systems, This compound is a compound of specific interest. Its structure features a methoxy-substituted phenyl group attached to a propargyl bromide framework. The electron-donating methoxy (B1213986) group on the aromatic ring influences the electronic properties of the entire molecule, affecting the reactivity of both the alkyne and the propargyl bromide moiety.
This particular compound serves as a specialized building block. The presence of the bromine atom makes it an excellent electrophile for substitution reactions, while the terminal alkyne is available for coupling reactions, such as the Sonogashira coupling, or for forming metal acetylides. Research involving this and similar structures often focuses on their use in synthesizing more complex molecules, leveraging the dual reactivity of the propargyl bromide and the terminal alkyne functionalities. For example, derivatives of this compound are used as precursors in the synthesis of polyynes and other complex conjugated systems.
Below are the key chemical properties of this compound.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol sigmaaldrich.com |
| CAS Number | 173019-85-7 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | ~95% sigmaaldrich.com |
| InChI Key | LZRMMEKWZYQTDE-UHFFFAOYSA-N sigmaaldrich.com |
This specific arrangement of functional groups makes this compound a valuable intermediate for constructing molecules with precise electronic and structural features, relevant in fields ranging from medicinal chemistry to materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMMEKWZYQTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173019-85-7 | |
| Record name | 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Profiles of 1 3 Bromoprop 1 Yn 1 Yl 4 Methoxybenzene Analogs
Nucleophilic Substitution Pathways of Propargyl Bromides
Propargyl halides are ambident electrophiles, meaning they can react with nucleophiles at two different positions: the α-carbon (C1, adjacent to the leaving group) and the γ-carbon (C3, the terminal carbon of the alkyne). This leads to a competition between two primary bimolecular nucleophilic substitution pathways: Sₙ2 and Sₙ2'.
The competition between Sₙ2 and Sₙ2' pathways is a key aspect of the reactivity of propargyl systems.
Sₙ2 Pathway: In a standard Sₙ2 reaction, the nucleophile directly attacks the α-carbon, displacing the bromide leaving group in a single, concerted step. This results in the formation of a substituted alkyne, with the nucleophile attached to the carbon that was originally bonded to the bromine. This pathway is favored by hard nucleophiles and is subject to steric hindrance at the α-carbon. masterorganicchemistry.commasterorganicchemistry.com
Sₙ2' Pathway: In the Sₙ2' pathway, the nucleophile attacks the γ-carbon of the alkyne. This attack is concerted with the rearrangement of the triple bond to a double bond and the departure of the leaving group from the α-carbon. The product of this reaction is a substituted allene (B1206475). Substituted propargyl electrophiles are known to predominantly react in an Sₙ2' fashion to form the corresponding allene. nih.gov
The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the propargyl bromide. nih.gov Generally, softer, bulkier nucleophiles tend to favor the Sₙ2' pathway, attacking the less sterically hindered γ-carbon.
| Factor | Favors Sₙ2 | Favors Sₙ2' | Rationale |
| Nucleophile | Hard, small nucleophiles | Soft, bulky nucleophiles | Hard nucleophiles prefer the more electrophilic α-carbon, while bulky nucleophiles favor the less sterically hindered γ-carbon. |
| Substrate Sterics | Less substitution at α-carbon | More substitution at α-carbon | Steric hindrance at the α-position impedes direct backside attack, making the γ-position more accessible. masterorganicchemistry.com |
| Solvent | Polar solvents | Less polar solvents | Polar solvents can stabilize the transition state of the Sₙ2 reaction. nih.gov |
| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻, TsO⁻) | Good leaving groups | A good leaving group is essential for both pathways. |
Organometallic reagents, particularly organocuprates (Gilman reagents), are widely used in reactions with propargyl electrophiles due to their unique reactivity profile. masterorganicchemistry.com While propargyl electrophiles typically undergo Sₙ2' displacement with organocuprates to form allenes, recent research has shown that it is possible to steer the reaction towards the Sₙ2 pathway. nih.govrsc.org
This shift in selectivity is thought to be related to the mechanism of the organocuprate reaction. The Sₙ2' selectivity is often explained by the initial coordination of the copper center to the alkyne's π-system, which then triggers oxidative addition. By blocking this π-coordination, it is hypothesized that the reaction can be directed to occur at the Cα–Br bond, leading to the Sₙ2 product. nih.gov
Studies have demonstrated that diorganocuprate(I) reagents derived from lithiated heterocycles and copper(I) cyanide can react with enantioenriched secondary propargyl bromides to yield the Sₙ2 product with excellent stereoinversion. nih.govrsc.org This represents a significant development, as it provides a method for the stereoselective synthesis of chiral alkynes from propargyl precursors. rsc.org The choice of solvent also plays a crucial role; polar solvents are suggested to make the Sₙ2 reaction more efficient. nih.gov
Electrophilic and Radical Additions to the Alkyne Moiety
The carbon-carbon triple bond in 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene is an electron-rich region, making it susceptible to attack by electrophiles and radicals.
Alkynes undergo electrophilic addition with halogens like bromine (Br₂). The reaction can proceed with one or two molar equivalents of the halogen. With one equivalent, a dihaloalkene is formed, and with excess halogen, a tetrahaloalkane is the final product. libretexts.org
The mechanism is analogous to the bromination of alkenes and involves the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.org
The π electrons of the alkyne attack a bromine molecule, polarizing the Br-Br bond and causing the displacement of a bromide ion (Br⁻).
A three-membered ring, a cyclic bromonium ion, is formed. libretexts.org
The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2-like fashion. This backside attack results in the opening of the ring and leads to anti-addition of the bromine atoms. libretexts.org The product is predominantly a trans-dibromoalkene. lumenlearning.com
While the reaction is similar to that of alkenes, the rate of electrophilic addition to alkynes is generally slower. This is attributed to the formation of a less stable vinyl carbocation intermediate compared to the alkyl carbocation formed during alkene addition. chemistrysteps.com
The addition of hydrogen halides (HX) to alkynes can follow two different regiochemical pathways, depending on the reaction conditions. While the compound in focus is an internal alkyne, the principles are best illustrated with terminal alkynes.
Markovnikov Addition (Electrophilic): Under standard conditions, the addition of HBr follows Markovnikov's rule. The proton adds to the alkyne carbon that is already bonded to more hydrogen atoms, leading to the formation of the more stable vinyl cation intermediate. The bromide ion then attacks the carbocation, yielding the Markovnikov product. libretexts.orgchemistrysteps.com
Anti-Markovnikov Addition (Radical): In the presence of radical initiators such as peroxides (ROOR), heat, or UV light, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov regioselectivity. chemistrysteps.comlibretexts.org This "peroxide effect" is specific to HBr. chemistrysteps.com The bromine atom adds to the less substituted carbon of the alkyne. libretexts.org
The radical mechanism consists of three stages: organicchemistrytutor.commasterorganicchemistry.com
Initiation: The peroxide homolytically cleaves to form two alkoxyl radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com
Propagation: The bromine radical adds to the alkyne at the less substituted carbon, forming the more stable vinyl radical intermediate. chemistrysteps.com This radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov vinyl bromide product and regenerating a bromine radical, which continues the chain reaction. organicchemistrytutor.com
Termination: The reaction is terminated when any two radicals combine.
| Reaction Condition | Mechanism | Regioselectivity | Intermediate | Product |
| HBr | Electrophilic Addition | Markovnikov | More stable vinyl cation | Bromine on more substituted carbon |
| HBr, ROOR, heat/light | Radical Addition | Anti-Markovnikov | More stable vinyl radical | Bromine on less substituted carbon |
Pericyclic Rearrangements Involving Aryl Propargyl Ethers and Related Systems
Aryl propargyl ethers, which are structurally related to this compound, can undergo thermally-induced pericyclic reactions, specifically the Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation. rsc.orgwikipedia.org
The aromatic Claisen rearrangement of an aryl propargyl ether is a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement. rsc.orgnrochemistry.com The reaction cascade is initiated by the thermal rearrangement of the aryl propargyl ether to form an α-allenyl cyclohexadienone intermediate. nsf.gov The fate of this intermediate depends on the substitution pattern of the aromatic ring.
Pathway to Benzopyrans: If an ortho-position is unsubstituted, the allenic intermediate can undergo a series of subsequent reactions. This typically involves tautomerization of the ketone to an enol, followed by a 1,5-hydrogen shift, and finally an electrocyclization to yield a stable benzopyran product. nsf.gov
Pathway to Tetracycles: If the rearrangement occurs at a substituted ortho-carbon, tautomerization may be blocked. In such cases, the allene intermediate can undergo an intramolecular Diels-Alder reaction, leading to the formation of complex tricyclic or tetracyclic core structures. nsf.gov
Mechanistic Investigations of Claisen Rearrangements Leading to Chromenes and Benzofurans
The thermal rearrangement of aryl propargyl ethers is a classic yet intricate reaction cascade that typically leads to the formation of chromenes (benzopyrans) and, in some cases, benzofurans. The foundational step of this transformation is an aromatic Claisen rearrangement, a type of nsf.govnsf.gov-sigmatropic shift. quora.com
The generally accepted mechanism commences with the thermal nsf.govnsf.gov-sigmatropic rearrangement of the aryl propargyl ether. This concerted, pericyclic reaction proceeds through a cyclic transition state to yield a highly reactive ortho-allenyl cyclohexadienone intermediate. nsf.govnih.gov Once formed, this allene intermediate is not stable and rapidly undergoes subsequent transformations that dictate the final product structure.
Two primary competing pathways emerge from the allene intermediate:
Pathway to Chromenes (Benzopyrans): If the ortho position to which the propargyl group migrates is unsubstituted, the ketone of the cyclohexadienone intermediate can tautomerize to the corresponding enol. nsf.gov This enol then undergoes a 1,5-hydrogen shift to form a diene, which subsequently participates in a final 6π-electrocyclization reaction to furnish the aromatic 2H-chromene product. nsf.gov Density Functional Theory (DFT) calculations have been employed to investigate the elementary processes of this aromatic Claisen rearrangement, indicating that the nsf.govnsf.gov-sigmatropic rearrangement is often the rate-limiting step. researchgate.net
Pathway to Benzofurans: The formation of benzofurans from aryl propargyl ethers is also possible, though the mechanism can differ. One proposed route involves the initial Claisen rearrangement followed by cyclization pathways that lead to the five-membered furan (B31954) ring. In some systems, this can occur via intramolecular Heck reactions or through the participation of catalysts like mercuric acetate. researchgate.net
Computational studies, such as those using DFT, have been instrumental in elucidating these mechanistic pathways. For example, calculations have explored the Gibbs free energy profiles for the conversion of aryl propargyl ethers, confirming the multi-step nature of the cascade involving the initial rate-determining Claisen rearrangement followed by faster subsequent steps. nsf.govnih.govfigshare.com
Table 1: Proposed Mechanistic Steps for Chromene Formation from Aryl Propargyl Ethers
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | nsf.govnsf.gov-Sigmatropic Rearrangement | ortho-Allenyl cyclohexadienone |
| 2 | Tautomerization (Keto-Enol) | Enol intermediate |
| 3 | 1,5-Hydrogen Shift | Diene intermediate |
| 4 | 6π-Electrocyclization | 2H-Chromene |
Impact of Substituents (e.g., Methoxy (B1213986) Group) on Rearrangement Kinetics and Regioselectivity
Substituents on the aromatic ring of aryl propargyl ethers exert a profound influence on both the rate (kinetics) and the positional outcome (regioselectivity) of the Claisen rearrangement. nih.gov The methoxy group, being a strong electron-donating group, plays a significant role in these aspects.
Kinetics: Electron-donating substituents, such as a methoxy group, generally accelerate the Claisen rearrangement. researchgate.net This is attributed to the stabilization of the electron-deficient transition state of the nsf.govnsf.gov-sigmatropic shift. Computational studies have quantified this effect, showing that donor substituents can lower the activation energy barrier for the rearrangement. researchgate.net For instance, the presence of a methoxy group can lower the barrier by up to 2 kcal/mol. researchgate.net
Regioselectivity: In unsymmetrically substituted aryl propargyl ethers, such as those derived from meta-substituted phenols, the initial nsf.govnsf.gov-sigmatropic rearrangement can occur at two different ortho positions. The electronic nature of the substituent is a key determinant of this regioselectivity. For a meta-methoxy substituted aryl propargyl ether, the rearrangement shows a preference. Early investigations suggested that the migration occurs regioselectively to the position para to the methoxy group, leading exclusively to the 7-methoxy-2H-benzopyran. clockss.org However, later studies demonstrated that the rearrangement is not entirely regiospecific and can produce a mixture of isomers, such as 5-methoxy and 7-methoxy substituted chromenes. clockss.orgacs.org
Computational studies have provided deeper insights, explaining that product distribution is not always kinetically controlled. nsf.gov Even if the activation barrier for rearrangement to one ortho position is lower, the reversibility of the Claisen rearrangement at elevated temperatures can allow for the preferential formation of the thermodynamically more stable cyclohexadienone intermediate, which then funnels to the final observed product. nsf.gov The interplay between steric and electronic effects dictates the ultimate product ratio. For example, a comparison between an amino-substituted (electron-donating) and a nitro-substituted (electron-withdrawing) aryl propargyl ether showed that the Claisen rearrangement was more regioselective for the nitro-containing substrate. nsf.gov
Table 2: Influence of Substituent Position on Regioselectivity of Aromatic Claisen Rearrangement
| Substituent Type | Position on Benzene Ring | General Effect on Regioselectivity |
|---|---|---|
| Electron-Donating (e.g., -OCH₃) | meta | Directs rearrangement preferentially, but can yield mixtures of isomers (e.g., 5- and 7-substituted chromenes). clockss.orgacs.org |
| Electron-Withdrawing (e.g., -NO₂) | meta | Can lead to higher regioselectivity compared to donor groups. nsf.gov |
| Sterically Bulky Group | ortho | Can block rearrangement at that position, forcing migration to the other available ortho site. |
C-H Functionalization Strategies Involving Alkyne Systems
The alkyne moiety within this compound analogs is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, particularly through C-H functionalization strategies. Transition-metal catalysis, especially with rhodium, has emerged as a powerful tool for these transformations. rsc.org
Rhodium-catalyzed C-H activation is a prominent strategy for the functionalization of arenes and other C-H bonds in the presence of an alkyne coupling partner. nih.gov These reactions often employ a directing group on the aromatic substrate to achieve high site-selectivity. The general mechanism involves the coordination of the catalyst to the directing group, followed by the activation of a proximal C-H bond to form a metallacycle intermediate. chemrxiv.org This intermediate then coordinates with the alkyne, which inserts into the metal-carbon bond. Subsequent reductive elimination yields the functionalized product and regenerates the active catalyst. chemrxiv.org
Several C-H functionalization strategies involving alkynes have been developed:
Annulation and Cycloaddition: Rhodium(III) catalysts can effect the oxidative cycloaddition of arenes (like benzamides) with alkynes to form heterocyclic structures such as isoquinolones. nih.gov The reaction proceeds through C-H/N-H activation, formation of a rhodacycle, and subsequent alkyne insertion. nih.gov Similar strategies can lead to the synthesis of diverse polycyclic aromatic systems. chemrxiv.org
Alkynylation: Directing group-assisted, rhodium-catalyzed meta-C-H alkynylation of arenes provides a method to install alkyne fragments at a position distal to the directing group, a traditionally challenging transformation. rsc.org
Cross-Dimerization: Rhodium catalysts can facilitate the chemo- and regioselective cross-dimerization of two different terminal alkynes, providing atom-economical access to functionalized enynes. organic-chemistry.org This process often involves the oxidative addition of rhodium to the C-H bond of one alkyne, followed by insertion of the second alkyne. organic-chemistry.org
The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome and selectivity of these C-H functionalization reactions. organic-chemistry.orgcaltech.edu For instance, rhodium carbene intermediates, generated from diazo compounds, can also participate in C-H insertion reactions, offering another pathway for functionalization. caltech.eduresearchgate.net
Advanced Synthetic Applications and Derivatization Strategies of Aryl Propargyl Bromides
Formation of Carbon-Carbon Bonds for Complex Molecular Architectures
The ability to form new carbon-carbon bonds is fundamental to organic synthesis. 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene is an excellent electrophile for such transformations, enabling the construction of intricate molecular architectures.
Propargylation of Carbonyl Compounds and Imines for Homopropargyl Alcohol/Amine Synthesis
The introduction of a propargyl group into organic molecules is a key strategy for synthesizing homopropargyl alcohols and amines, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This compound readily participates in these reactions.
One of the most common methods for the propargylation of carbonyl compounds is the Barbier-type reaction. nih.govresearchgate.net This reaction typically involves the in-situ formation of an organometallic reagent from the propargyl bromide and a metal, such as zinc, indium, or manganese, which then attacks the electrophilic carbonyl carbon. nih.govmdpi.com When this compound is reacted with an aldehyde or ketone in the presence of a metal like zinc, it generates a transient organozinc species. This species can exist as two resonance structures, an allenic and a propargylic form. The subsequent nucleophilic addition to the carbonyl compound can lead to a mixture of homopropargyl and allenyl alcohols, with the regioselectivity often depending on the reaction conditions and the nature of the substrates. nih.gov
Similarly, the propargylation of imines can be achieved to synthesize homopropargyl amines. mdpi.com Metal-mediated additions, such as those using zinc or indium, facilitate the nucleophilic attack of the propargyl group onto the imine carbon, yielding the desired homopropargyl amine. These chiral amines are particularly important building blocks in asymmetric synthesis. mdpi.com
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | This compound | Zn, THF/aq. NH4Cl | 1-Phenyl-4-(4-methoxyphenyl)but-3-yn-1-ol |
| Acetone | This compound | In, H2O | 2-Methyl-5-(4-methoxyphenyl)pent-4-yn-2-ol |
| N-Benzylidenemethanamine | This compound | Zn, THF | N-Methyl-1-phenyl-4-(4-methoxyphenyl)but-3-yn-1-amine |
Olefination Reactions Utilizing Propargyl Bromide Intermediates
Olefination reactions are powerful tools for creating carbon-carbon double bonds. While not a direct olefination agent itself, this compound is a key precursor for reagents used in specialized olefination reactions, particularly for the synthesis of allenes.
The Wittig reaction, a cornerstone of olefination chemistry, typically converts aldehydes and ketones into alkenes using phosphonium (B103445) ylides. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com this compound can be converted into its corresponding triphenylphosphonium salt by reaction with triphenylphosphine. Treatment of this salt with a strong base generates a propargyl-substituted phosphorus ylide. When this ylide reacts with an aldehyde or ketone, it does not yield a simple alkene but rather an allene (B1206475), a molecule with two cumulative double bonds. thieme-connect.com This transformation provides a valuable route to functionalized allenes, which are themselves versatile intermediates in organic synthesis. organic-chemistry.orgnih.govresearchgate.net
Another route to allenes involves the SN2′ substitution of propargyl electrophiles with organometallic reagents, such as organocuprates. thieme.com In this process, the nucleophile attacks the γ-carbon of the propargyl system, leading to a rearrangement and displacement of the bromide to form an allene.
| Propargyl Bromide Derivative | Co-reactant | Reaction Type | Product Class |
|---|---|---|---|
| (3-(4-Methoxyphenyl)prop-2-yn-1-yl)triphenylphosphonium bromide | Cyclohexanone | Wittig Reaction | (3-Cyclohexylidene-prop-1-yn-1-yl)-4-methoxybenzene (an allene) |
| This compound | (CH3)2CuLi | SN2' Substitution | 1-(Buta-1,2-dien-1-yl)-4-methoxybenzene |
Synthesis of Cyanoalkynes from Alkyne Bromides
Cyanoalkynes are important synthetic intermediates, finding use in the preparation of various nitrogen-containing heterocycles and functionalized molecules. The direct conversion of an alkyne bromide to a cyanoalkyne is an efficient method for their synthesis.
The reaction of this compound with a cyanide source, typically a metal cyanide like copper(I) cyanide (CuCN) or potassium ferrocyanide (K₄[Fe(CN)₆]), can yield the corresponding cyanoalkyne. google.com Palladium-catalyzed cyanation reactions are particularly effective for aryl and vinyl halides and can be adapted for alkynyl halides. nih.govnih.govchinesechemsoc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. The transformation involves the palladium-catalyzed cross-coupling of the propargyl bromide with the cyanide anion, resulting in the formation of 4-(4-methoxyphenyl)but-3-ynenitrile.
| Cyanide Source | Catalyst/Solvent | Product |
|---|---|---|
| CuCN | Pd(PPh3)4 / DMF | 4-(4-Methoxyphenyl)but-3-ynenitrile |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / NMP | 4-(4-Methoxyphenyl)but-3-ynenitrile |
Construction of Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The unique functionality of this compound makes it an ideal starting material for constructing various heterocyclic systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloadditions (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is a powerful method for forming 1,2,3-triazole rings. nih.govnih.gov This reaction typically joins a terminal alkyne and an azide (B81097). While this compound possesses an internal alkyne, its true utility in this context lies in the reactive bromide handle.
The bromide can be readily displaced by sodium azide (NaN₃) in an SN2 reaction to form the key intermediate, 1-(3-azidoprop-1-yn-1-yl)-4-methoxybenzene. This molecule now contains both an azide and an internal alkyne. While the internal alkyne is less reactive in standard CuAAC reactions than a terminal alkyne, this azide-functionalized intermediate can be "clicked" with a variety of terminal alkynes to produce highly substituted 1,2,3-triazoles. beilstein-journals.orgnih.govfrontiersin.org This two-step sequence highlights the role of the parent propargyl bromide as a versatile precursor for generating substrates for click chemistry, enabling the rapid assembly of complex molecules. beilstein-journals.org
| Step 1: Azide Formation | Step 2: Cycloaddition Partner (Terminal Alkyne) | Final Product Class |
|---|---|---|
| 1-(3-Azidoprop-1-yn-1-yl)-4-methoxybenzene | Phenylacetylene | 1,4-Disubstituted 1,2,3-Triazole |
| 1-(3-Azidoprop-1-yn-1-yl)-4-methoxybenzene | Propargyl alcohol | 1,4-Disubstituted 1,2,3-Triazole |
| 1-(3-Azidoprop-1-yn-1-yl)-4-methoxybenzene | Ethynyltrimethylsilane | 1,4-Disubstituted 1,2,3-Triazole |
Cycloisomerization Reactions to Form Fused Ring Systems (e.g., 2H-Chromenes, Benzofurans)
Metal-catalyzed cycloisomerization reactions provide an atom-economical route to complex fused ring systems from acyclic precursors. This compound is an essential building block for synthesizing the substrates required for these powerful transformations.
For instance, the synthesis of 2H-chromenes can be achieved through the intramolecular cyclization of aryl propargyl ethers. organic-chemistry.orgtext2fa.irscispace.com To access the necessary precursor, this compound can be reacted with a substituted phenol (B47542) (e.g., salicylaldehyde) under Williamson ether synthesis conditions. The resulting aryl propargyl ether, which contains an ortho-carbonyl group and the alkyne moiety, can then undergo a metal-catalyzed (e.g., indium, gold, or palladium) 6-endo-dig cyclization to furnish the 2H-chromene scaffold. rsc.orgresearchgate.net
Similarly, benzofurans can be synthesized via the cycloisomerization of ortho-alkynyl phenols. researchgate.netchemistryviews.orgnih.gov this compound can be used in a coupling reaction (e.g., Sonogashira coupling after conversion to a terminal alkyne, or other cross-coupling strategies) with an ortho-functionalized phenol to generate the required cyclization precursor. Catalysts based on gold, platinum, or palladium are commonly employed to effect the 5-endo-dig cyclization to form the benzofuran (B130515) ring system. d-nb.info
| Target Heterocycle | Required Precursor | Synthesis Step Involving the Propargyl Bromide |
|---|---|---|
| 2H-Chromene | Aryl Propargyl Ether (e.g., 2-((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)benzaldehyde) | Williamson ether synthesis with salicylaldehyde |
| Benzofuran | ortho-Alkynyl Phenol (e.g., 2-(3-(4-methoxyphenyl)prop-2-yn-1-yl)phenol) | Coupling reaction with an ortho-halophenol |
Synthesis of Oxazolidinones and Pyrrolopyrazoles from Alkyne Derivatives
The structural motif of this compound, characterized by its reactive propargyl bromide and electronically modified aryl alkyne system, serves as a versatile precursor for the synthesis of complex heterocyclic structures. Two notable examples are the construction of oxazolidinone and pyrrolopyrazole ring systems, which are significant pharmacophores in medicinal chemistry. researchgate.netnih.gov
Oxazolidinones Synthesis:
The synthesis of oxazolidinones from aryl propargyl bromide derivatives typically proceeds through an initial conversion to a propargylic amine. This intermediate is then subjected to a cyclization reaction involving the incorporation of a carbonyl group, often sourced from carbon dioxide or its surrogates. For instance, this compound can be reacted with a primary amine to substitute the bromide, yielding an N-substituted propargylamine. This derivative can then undergo a catalyzed carboxylation and subsequent intramolecular cyclization to form the 5-methylene-oxazolidin-2-one ring. Various catalytic systems, including those based on silver or palladium, can facilitate this transformation under mild conditions. globalresearchonline.net
Table 1: General Synthetic Pathway to Oxazolidinones from Aryl Propargyl Bromides
| Step | Reaction | Key Reagents & Conditions | Product Type |
| 1 | Amination | Primary amine (e.g., R-NH₂), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | N-Arylpropargylamine |
| 2 | Carboxylative Cyclization | CO₂ or surrogate (e.g., CsHCO₃), metal catalyst (e.g., Ag(I) or Pd(0) complex), base | 5-Methylene-oxazolidin-2-one |
Pyrrolopyrazoles Synthesis:
The arylalkyne core of this compound is a suitable component for multi-component reactions to build complex heterocyclic scaffolds. A notable example is the visible-light-promoted three-component cascade reaction to assemble pyrrolopyrazoles. In this process, an arylalkyne (derivable from the title compound), a benzoquinone, and a 5-aminopyrazole undergo a sequence of reactions including carbonyl-alkyne metathesis and cycloaddition. This methodology provides a direct route to highly substituted pyrrolopyrazole heterocycles with good functional group tolerance and high yields.
Table 2: Visible-Light-Mediated Synthesis of Pyrrolopyrazoles
| Component 1 | Component 2 | Component 3 | Key Conditions | Product |
| Arylalkyne Derivative | Benzoquinone | 5-Aminopyrazole | Visible light photocatalyst, solvent (e.g., MeCN), room temperature | Polysubstituted Pyrrolopyrazole |
Applications in Organic Functionalization of Semiconductor Surfaces
The modification of semiconductor surfaces with organic molecules is a critical area of materials science, enabling the tuning of electronic properties and the development of new sensors and molecular electronic devices. Aryl propargyl bromides, and the terminal alkynes derived from them, are valuable reagents for the covalent functionalization of hydride-terminated semiconductor surfaces, such as silicon (Si-H).
The reaction typically proceeds via hydrosilylation, where the alkyne's triple bond reacts with the Si-H bond on the surface to form a stable, covalent Si-C linkage. wayne.eduwabash.edu This process can be initiated thermally, photochemically, or through catalysis with Lewis acids. nih.govresearchgate.net The alkyne moiety of a molecule like 1-(3-prop-1-yn-1-yl)-4-methoxybenzene (obtained by replacing the bromine with hydrogen) can attach directly to the silicon surface, creating an alkenyl-terminated surface. wabash.edu
This surface modification imparts new properties to the semiconductor. The 4-methoxyphenyl (B3050149) group can alter the surface's hydrophobicity and electronic characteristics. Furthermore, the intact propargyl bromide functionality of this compound allows for its initial attachment to a suitably prepared surface, with the bromide atom then serving as a reactive site for subsequent on-surface chemical transformations, enabling the construction of more complex, layered molecular architectures.
Scope of Functional Group Tolerances and Scalability Considerations in Synthetic Procedures
Functional Group Tolerances:
The synthetic utility of this compound and related aryl propargyl bromides is heavily dependent on the compatibility of various functional groups with the key reaction steps used in their synthesis and subsequent transformations. The primary method for creating the arylalkyne core is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide. organic-chemistry.org This palladium-copper co-catalyzed reaction is known for its broad functional group tolerance. libretexts.orgresearchgate.net
Groups such as ethers (e.g., the methoxy (B1213986) group in the title compound), alkyls, and silyl (B83357) ethers are generally well-tolerated. libretexts.org However, the reaction can be sensitive to certain functionalities. Very acidic protons (e.g., in phenols or carboxylic acids) may require protection, and some nitrogen-containing heterocycles can interfere with the catalyst. The subsequent bromination of the propargylic position must also be considered, as the conditions (e.g., using PBr₃ with propargyl alcohol) may not be compatible with acid-sensitive groups.
Table 3: Functional Group Compatibility in Sonogashira Coupling for Arylalkyne Synthesis
| Tolerated Functional Groups | Potentially Incompatible Groups (May require protection or modified conditions) |
| Ethers (-OR) | Unprotected Phenols (-OH) |
| Alkyls (-R) | Unprotected Carboxylic Acids (-COOH) |
| Esters (-COOR) | Primary/Secondary Amines (-NH₂, -NHR) |
| Ketones (-C(O)R) | Certain N-Heterocycles (e.g., Pyridine) |
| Halides (F, Cl) | Thiols (-SH) |
| Nitro (-NO₂) |
Scalability Considerations:
Scaling up synthetic procedures involving propargyl bromide and its derivatives presents significant challenges, primarily related to safety and stability. Propargyl bromide itself is a highly reactive and thermally sensitive compound, known to be a lachrymator and capable of explosive decomposition under confinement or upon shock. wikipedia.org
Key considerations for scalability include:
Thermal Management: Reactions involving propargyl bromide are often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors and careful control over the rate of reagent addition are standard practices.
Solvent Choice and Dilution: The inherent instability of propargyl bromide can be mitigated by dilution. wikipedia.org Toluene is often used as a solvent to reduce the concentration and shock sensitivity of the reagent. google.com The development of flow chemistry processes can also offer safer alternatives for large-scale production by minimizing the volume of reactive material at any given time. mdpi.com
Purification: Distillation of propargyl bromide derivatives must be conducted with extreme care, typically under reduced pressure and at the lowest possible temperature to avoid thermal decomposition.
Material Handling: Due to its toxicity and lachrymatory nature, handling of propargyl bromide requires appropriate personal protective equipment (PPE) and well-ventilated work areas. wikipedia.org
Addressing these safety and engineering challenges is essential for the successful and safe transition of synthetic routes involving compounds like this compound from laboratory scale to industrial production. nih.gov
Computational and Theoretical Investigations of Aryl Propargyl Bromide Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reactions involving aryl propargyl bromides. By modeling the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways and the characterization of transient species.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the most favorable energetic pathways. This involves locating and characterizing the transition states, which are the highest energy points along the reaction coordinate. For reactions involving aryl propargyl bromides, DFT studies have been used to model processes such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. frontiersin.org
In a typical nucleophilic substitution reaction of an aryl propargyl bromide, DFT can be used to calculate the activation energy barriers for different possible mechanisms, such as S_N1, S_N2, S_N2', and S_N1'. The geometry of the transition states, including critical bond lengths and angles, can be precisely determined, offering a detailed picture of the bond-breaking and bond-forming processes. For instance, in an S_N2 reaction, the transition state would feature a pentacoordinate carbon atom, and DFT can quantify the energies associated with this high-energy species.
Table 1: Representative Calculated Activation Energies for Nucleophilic Substitution on a Model Aryl Propargyl Bromide System (Illustrative Data)
| Reaction Pathway | Nucleophile | Solvent (PCM) | Activation Energy (kcal/mol) |
| S_N2 | Cl⁻ | Acetonitrile | 22.5 |
| S_N2' | Cl⁻ | Acetonitrile | 28.1 |
| S_N1 | - | Acetonitrile | 35.7 |
Note: This table presents illustrative data based on typical values found in computational studies of related systems, as specific data for 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene is not readily available in the literature.
Aryl propargyl bromides can react at different positions, leading to a mixture of products. DFT calculations are crucial in understanding and predicting the regioselectivity of these reactions. By comparing the activation energies for nucleophilic attack at the different electrophilic centers (the propargylic and allenic carbons), the preferred reaction pathway can be identified. nih.gov
Stereoselectivity in reactions of chiral aryl propargyl bromides can also be investigated using DFT. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be elucidated. This often involves analyzing the steric and electronic interactions between the substrate, nucleophile, and any catalysts or ligands present. For example, in a catalyst-controlled asymmetric reaction, DFT can reveal how the chiral ligand creates a specific steric environment that favors the formation of one enantiomer over the other. nih.govacs.org
The presence of substituents on the aryl ring, such as the methoxy (B1213986) group in this compound, can significantly influence the reactivity and selectivity of the molecule. DFT studies allow for a quantitative evaluation of these electronic effects. The electron-donating nature of the methoxy group can stabilize carbocationic intermediates that may form during a reaction, thereby favoring mechanisms with more S_N1 character. nih.govmdpi.com
Furthermore, the methoxy group can alter the electron density distribution across the entire molecule, affecting the electrophilicity of the different reaction sites. By performing population analyses, such as Natural Bond Orbital (NBO) analysis, within the DFT framework, the partial charges on each atom can be calculated, providing a quantitative measure of how the methoxy group influences the reactivity of the propargylic system. nih.gov These calculations can help rationalize why certain regio- or stereoisomers are formed preferentially. nih.gov
Advanced Computational Techniques (e.g., Ab Initio Molecular Dynamics, Energy Decomposition Analysis)
Beyond static DFT calculations, more advanced computational techniques are being employed to gain a deeper understanding of the dynamics and fundamental interactions in aryl propargyl bromide systems.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic evolution of a chemical system over time by calculating the forces on the atoms from first principles at each step of the simulation. nih.govyoutube.commdpi.com This approach is particularly useful for exploring complex reaction pathways, identifying short-lived intermediates, and understanding the role of solvent dynamics in the reaction. nih.gov For instance, an AIMD simulation could track the trajectory of a nucleophile as it approaches the aryl propargyl bromide, providing insights into the subtle dynamic effects that govern the reaction outcome.
Energy Decomposition Analysis (EDA): EDA is a method used to break down the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital, and dispersion contributions. nih.gov In the context of aryl propargyl bromide reactions, EDA can be applied to the transition state to understand the nature of the interactions between the substrate and the nucleophile or catalyst. This can reveal whether the transition state is stabilized primarily by electrostatic attraction, orbital interactions (covalent bonding), or dispersion forces.
Table 2: Illustrative Energy Decomposition Analysis of a Transition State for a Nucleophilic Attack on a Model Aryl Propargyl Bromide (kcal/mol)
| Interaction Component | Energy Contribution |
| Electrostatic | -15.2 |
| Pauli Repulsion | 25.8 |
| Orbital Interaction | -18.5 |
| Dispersion | -3.1 |
| Total Interaction Energy | -11.0 |
Note: This table provides a hypothetical but representative breakdown of interaction energies in a transition state, as specific EDA data for the target compound is not available.
Prediction of Catalytic Activity and Stereoselectivity in Novel Transformations
Computational chemistry plays a crucial role in the design and prediction of new catalytic transformations for aryl propargyl bromides. By screening potential catalysts and ligands in silico, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery of new reactions. mdpi.compnnl.gov
DFT calculations can be used to predict the catalytic activity by computing the turnover frequency (TOF) limiting step of the catalytic cycle. By comparing the energy barriers of the rate-determining steps for different catalysts, their relative efficiencies can be predicted. Furthermore, computational modeling is invaluable for predicting the stereoselectivity of new asymmetric catalytic reactions. mdpi.comnih.gov By building models of the transition states for the formation of different stereoisomers, the enantiomeric excess (ee) can be predicted with reasonable accuracy, guiding the development of highly stereoselective catalysts. mdpi.com
Elucidation of Transient Intermediates and Reaction Coordinate Profiling
A key strength of computational chemistry is its ability to characterize transient intermediates that are difficult or impossible to observe experimentally. For reactions of this compound, these could include carbocations, radical species, or organometallic intermediates in catalyzed reactions. DFT calculations can provide detailed information about the geometry, electronic structure, and stability of these fleeting species. nih.gov
Reaction coordinate profiling involves mapping the energy of the system as a function of the geometric changes that occur during a reaction. This provides a continuous picture of the transformation from reactants to products, passing through any intermediates and transition states. By analyzing the reaction coordinate, one can gain a deep understanding of the mechanism, including the sequence of bond-breaking and bond-forming events and the nature of the rate-determining step.
Future Research Directions and Perspectives
Development of Novel and Sustainable Catalytic Systems for Aryl Propargyl Bromide Transformations
A primary focus of future research will be the development of more sustainable and economical catalytic systems for reactions involving aryl propargyl bromides. While palladium catalysis has been instrumental, there is a significant push towards utilizing first-row transition metals, which are more abundant and less toxic.
Iron-catalyzed cross-coupling reactions, for instance, have emerged as a promising alternative. researchgate.netresearchgate.net Research has demonstrated that iron catalysts, such as Fe(OAc)₂, can effectively mediate the Kumada-type cross-coupling of aryl propargylic bromides with both alkyl and aryl Grignard reagents. researchgate.netresearchgate.net A key challenge and area for future exploration in this domain is controlling the regioselectivity of these reactions, directing the outcome towards either the desired propargyl product or the isomeric allene (B1206475). researchgate.net The electronic nature of the substituents on both the aryl propargyl bromide and the Grignard reagent has been shown to influence this selectivity, with electron-donating groups generally favoring the propargylic product. researchgate.net
Further innovation is expected in the realm of bimetallic catalysis. Systems combining two distinct metals can achieve transformations that are difficult with a single catalyst. nih.gov For example, bimetallic palladium-copper (Pd-Cu) nanocatalysts have been developed for C-N cross-coupling reactions, which could be adapted for aryl propargyl bromides. nsf.gov These systems can enhance selectivity and overcome common side reactions. nsf.gov The development of catalysts based on other earth-abundant metals like copper and nickel also continues to be an active area of investigation. researchgate.net
A summary of representative catalytic systems for propargyl bromide transformations is presented below.
| Catalyst System | Reagents | Transformation Type | Key Findings |
| Fe(OAc)₂ / IMes | Alkyl/Aryl Grignard Reagents | Kumada-type Cross-Coupling | Affords either allene or propargyl products; regioselectivity depends on electronic factors. researchgate.netresearchgate.net |
| NiBr₂ glyme / Chiral Ligand | Trimethoxylsilane | Csp³–Csp³ Cross-Coupling | Produces chiral coupling products with excellent enantioselectivity. nih.gov |
| Palladium / cataCXium A | CO / H₂ | Reductive Carbonylation | Efficient for converting aryl bromides to aldehydes, a potential transformation for functionalizing the aryl ring. researchgate.net |
| Copper-based catalysts | Aqueous Ammonia / Boronic Acids | Two-step N-arylation | Microwave-assisted synthesis of N-aryl propargylamines. nih.gov |
Exploration of New Reactivity Modes and Unprecedented Transformations for Aryl Propargyl Bromides
Beyond traditional cross-coupling, future work will aim to uncover novel reactivity modes for aryl propargyl bromides. These compounds are precursors to highly reactive intermediates, opening avenues for complex cascade reactions.
One such example is the palladium-catalyzed reaction of aryl halides with propargyl ethers, which proceeds through a sequence involving Sonogashira coupling, propargyl–allenyl isomerization, and an intramolecular [4 + 2] cycloaddition. rsc.orgnih.gov Applying this concept to 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene could lead to the synthesis of novel, functionalized dihydroisobenzofurans. rsc.org
The advent of photoredox catalysis offers another exciting frontier. Dual catalytic systems that combine a photocatalyst with a transition metal, such as palladium, have enabled transformations that are not feasible under thermal conditions. A photoredox/palladium dual-catalyzed propargylic benzylation has been developed, proceeding via a radical coupling mechanism. researchgate.net Exploring this reactivity with a broader range of aryl propargyl bromides could provide access to new molecular scaffolds.
Furthermore, Barbier-type reactions, which involve the in-situ formation of an organometallic reagent, represent a robust method for forming carbon-carbon bonds. nih.govmdpi.com The use of metals like indium, zinc, iron, or tin to mediate the reaction of aryl propargyl bromides with carbonyl compounds has been shown to produce valuable homopropargylic alcohols. nih.govmdpi.com Future work could focus on developing highly diastereoselective versions of these reactions, potentially using chiral auxiliaries or catalysts to control the stereochemical outcome. nih.gov
Integration of Advanced Computational Modeling for Rational Design of Chemical Processes
The rational design of catalysts and reaction conditions can be significantly accelerated through the use of advanced computational modeling. Techniques like Density Functional Theory (DFT) are becoming indispensable tools for elucidating reaction mechanisms and predicting outcomes.
For instance, DFT studies have been successfully employed to rationalize the selectivity of palladium-catalyzed Suzuki coupling reactions involving functionalized propargyl bromides. researchgate.netresearchgate.net These calculations can determine the energy barriers for different reaction pathways, such as the oxidative addition of palladium into a C-Br bond versus a C-Cl bond, thereby explaining the observed experimental selectivity. researchgate.net By modeling transition states and intermediates, researchers can gain insights into the factors that control reactivity and selectivity. researchgate.netresearchgate.net
In the context of this compound, computational modeling could be used to:
Predict the regioselectivity (propargyl vs. allene) in metal-catalyzed cross-coupling reactions with different nucleophiles.
Design ligands for transition metal catalysts that enhance reaction rates and selectivity.
Screen for new, unprecedented reaction pathways that might be energetically feasible.
Understand the role of solvents and additives in influencing reaction outcomes.
By integrating these in-silico techniques with experimental work, the discovery and optimization of new transformations for aryl propargyl bromides can be made more efficient and less reliant on empirical screening.
Implementation in Flow Chemistry and Automated Synthesis for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. For reactions involving potentially unstable or hazardous reagents like propargyl bromides, flow chemistry is particularly attractive.
The development of a mercury-free flow chemistry process for the asymmetric propargylation of aldehydes demonstrates the potential of this approach to improve safety and sustainability. nih.gov Continuous flow systems have also been designed for reactions involving highly reactive intermediates, such as allenyllithium, which can be generated and consumed in situ, avoiding decomposition and improving process stability. researchgate.net
Future research will likely focus on developing telescoped, multi-step flow syntheses that use aryl propargyl bromides as starting materials. For example, a flow reactor could be designed for the initial transformation of this compound, with the output stream feeding directly into a second reactor for a subsequent functionalization step without intermediate purification. jst.org.in This approach, combined with automated optimization platforms, can dramatically accelerate the synthesis of target molecules and the discovery of optimal reaction conditions. researchgate.net
Advantages of Flow Chemistry for Aryl Propargyl Bromide Transformations:
| Feature | Benefit |
| Precise Control | Improved control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivity. researchgate.net |
| Enhanced Safety | Small reactor volumes minimize the risks associated with exothermic reactions or unstable intermediates. nih.govresearchgate.net |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of re-optimizing large-scale batch reactors. researchgate.net |
| Gas Reagents | Facilitates the use of gaseous reagents like carbon monoxide or hydrogen under high pressure in a safe and controlled manner. researchgate.net |
Expanding the Role of Aryl Propargyl Bromides in the Construction of Complex Molecular Architectures
Aryl propargyl bromides are valuable precursors for building complex molecular structures. The propargyl group is a versatile functional handle that can participate in a wide array of transformations, including cycloadditions, metal-catalyzed couplings, and click chemistry.
Homopropargylic alcohols, readily synthesized from aryl propargyl bromides and carbonyl compounds, are key intermediates in the total synthesis of numerous bioactive natural products. nih.gov For example, the zinc-catalyzed Barbier propargylation was a key step in the asymmetric total synthesis of the natural pyrrole (B145914) lactone, longanlactone. nih.gov The alkyne moiety in these products serves as a platform for further elaboration into more complex systems.
The synthesis of (prop-2-ynyloxy)benzene derivatives from phenols and propargyl bromide highlights another route to complex structures. plos.orgnih.gov These compounds serve as scaffolds that can be further diversified, and they have shown a range of biological activities, including antimicrobial and antitumor properties. nih.gov The strategic incorporation of the aryl propargyl bromide motif into a synthetic route allows for the late-stage introduction of an alkyne, providing a powerful tool for medicinal chemistry and materials science. Future work will undoubtedly see the application of this compound and related compounds in the synthesis of novel pharmaceuticals, functional materials, and complex natural products.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-methoxyiodobenzene (or a similar aryl halide) and 3-bromopropyne. Key steps include:
- Using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst in a solvent like THF or DMF under inert conditions.
- Optimizing reaction temperature (typically 60–80°C) and time (6–12 hours) to achieve high yields .
- Alternative routes involve bromination of a pre-formed propargyl ether derivative of 4-methoxybenzene using NBS (N-bromosuccinimide) or molecular bromine with FeBr₃ as a catalyst .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm. The alkyne proton (HC≡C) is typically absent due to quadrupolar broadening, but the bromopropynyl group’s adjacent protons may show splitting patterns depending on coupling .
- ¹³C NMR : The sp-hybridized carbons of the alkyne resonate at δ ~75–85 ppm (C≡C-Br), while the aromatic carbons adjacent to the methoxy group appear at δ ~160 ppm .
- X-ray crystallography : Used to confirm molecular geometry, particularly the planarity of the benzene ring and the spatial orientation of the bromopropynyl group .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance stability and reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) accelerate oxidative addition .
- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to identify intermediates and optimize reaction time. For example, incomplete coupling may result in residual 4-methoxyiodobenzene, detectable at ~7.2 ppm in ¹H NMR .
Q. What are the challenges in controlling regioselectivity during the introduction of the bromopropynyl group?
- Methodological Answer :
- Competing reactions : Bromination of propargyl precursors may yield undesired regioisomers (e.g., 1-bromo-2-propynyl derivatives) due to steric hindrance from the methoxy group.
- Directing groups : Use para-substituted aryl ethers to enforce regioselectivity. For example, the methoxy group’s electron-donating nature directs electrophilic bromination to the meta position of the alkyne .
- Computational modeling : DFT calculations (e.g., using Gaussian 16) predict transition-state energies to guide synthetic design and minimize byproducts .
Q. How does the electronic nature of the methoxy group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Activation/Deactivation : The methoxy group’s electron-donating nature increases electron density on the aromatic ring, enhancing susceptibility to electrophilic attack but reducing reactivity toward nucleophilic substitution at the bromopropynyl site.
- Competing pathways : In SN2 reactions, the bulky alkyne group may hinder backside attack, favoring elimination (e.g., forming a conjugated diyne) over substitution. This is mitigated by using polar solvents (DMSO) and soft nucleophiles (e.g., thiolates) .
Notes on Evidence Contradictions
- Catalyst Systems : emphasizes FeBr₃ for bromination, while uses CuI/Pd for coupling. These are complementary rather than contradictory, reflecting different synthetic goals.
- Regioselectivity : highlights steric control in C–C insertion, whereas discusses electronic effects. Both factors must be balanced in reaction design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
